molecular formula C19H12N2O B12087440 Methanone, di-2-quinolinyl- CAS No. 58346-55-7

Methanone, di-2-quinolinyl-

Cat. No.: B12087440
CAS No.: 58346-55-7
M. Wt: 284.3 g/mol
InChI Key: GEADAXSXHKZLPU-UHFFFAOYSA-N
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Description

Methanone, di-2-quinolinyl- (CAS: 58346-55-7) is a heterocyclic aromatic compound with the molecular formula C₁₉H₁₂N₂O and a molecular weight of 284.31 g/mol . Structurally, it consists of two quinoline moieties linked via a central carbonyl group. Quinoline, a bicyclic system featuring a benzene ring fused to a pyridine ring, confers rigidity and π-electron density to the molecule. This compound is synthesized through oxidative coupling reactions, as demonstrated by Li et al. (2022), who optimized conditions using TBHP (tert-butyl hydroperoxide) as an oxidant and TFA (trifluoroacetic acid) as an additive, achieving a 60% yield .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58346-55-7

Molecular Formula

C19H12N2O

Molecular Weight

284.3 g/mol

IUPAC Name

di(quinolin-2-yl)methanone

InChI

InChI=1S/C19H12N2O/c22-19(17-11-9-13-5-1-3-7-15(13)20-17)18-12-10-14-6-2-4-8-16(14)21-18/h1-12H

InChI Key

GEADAXSXHKZLPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

The synthesis of Methanone, di-2-quinolinyl- involves the reaction of quinoline derivatives under specific conditions. One common method includes the use of quinoline and a suitable methanone precursor in the presence of a catalyst. The reaction typically requires controlled temperatures and may involve solvents such as methanol or ethanol . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methanone, di-2-quinolinyl- undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties
Research indicates that Methanone, di-2-quinolinyl- exhibits anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. The quinoline structure is known for its diverse pharmacological effects, including antitumor activity. Studies have shown that derivatives of quinoline can interact with various cellular targets, leading to the modulation of cancer-related pathways .

Antimicrobial Activity
Compounds containing quinoline motifs are recognized for their antimicrobial properties. Methanone, di-2-quinolinyl- may exhibit similar effects, making it a candidate for developing new antimicrobial agents . The binding affinity of this compound to bacterial enzymes suggests potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects
Quinoline derivatives have also been studied for their anti-inflammatory properties. Methanone, di-2-quinolinyl-'s structural features may enhance its efficacy as an anti-inflammatory agent, providing avenues for treating chronic inflammatory diseases .

Case Studies

Several studies have documented the applications and efficacy of Methanone, di-2-quinolinyl-. Below are notable examples:

Case Study 1: Anticancer Activity

A study demonstrated that Methanone, di-2-quinolinyl- effectively inhibited the growth of specific cancer cell lines. The compound's mechanism involved disrupting cellular signaling pathways essential for tumor growth .

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that Methanone, di-2-quinolinyl- exhibited significant antimicrobial activity against various pathogens. This was attributed to its ability to bind to bacterial enzymes crucial for survival .

Case Study 3: Anti-inflammatory Research

Research indicated that Methanone, di-2-quinolinyl-'s anti-inflammatory properties were linked to its ability to inhibit pro-inflammatory cytokines in cellular models .

Industrial Applications

Beyond medicinal uses, Methanone, di-2-quinolinyl-'s unique properties lend themselves to various industrial applications:

Dyes and Pigments
Due to its vibrant color characteristics, Methanone, di-2-quinolinyl- can be explored as a dye or pigment in textile and cosmetic industries.

Sensors
The compound's ability to form complexes with metal ions suggests potential use in developing chemical sensors for environmental monitoring .

Pharmaceutical Intermediates
Methanone, di-2-quinolinyl-'s structural similarities with other biologically active compounds make it a valuable intermediate in synthesizing novel pharmaceuticals.

Mechanism of Action

The mechanism of action of Methanone, di-2-quinolinyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of tyrosine kinases or disrupt DNA replication processes, contributing to its anticancer properties .

Comparison with Similar Compounds

Substituted Quinoline Methanones
  • Chloro-Substituted Quinolinyl Ethanone (): This compound (C₂₈H₂₀Cl₂N₂O₂) features chloro and methyl substituents on quinoline rings, resulting in a dihedral angle of 4.05° between the rings. Its synthesis involves multi-step halogenation and etherification, contrasting with the direct oxidative coupling used for di-2-quinolinyl methanone.
  • Morpholino-Substituted Methanones (): Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da) incorporates a cyclopropane ring and morpholine, synthesized via stereoselective additions (53% yield). Unlike di-2-quinolinyl methanone, steric effects from the cyclopropane limit reactivity .
Heterocyclic Methanones
  • Thiazole-Based Methanone (): (4-Amino-2-(cyclopentylamino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone (8b) was synthesized via General Method A but yielded only 14%, underscoring the efficiency of di-2-quinolinyl methanone’s TBHP/TFA system .
  • Indole-Based Methanones (): Cyclopentyl(1-indol-3-yl)methanone exhibits steric hindrance at positions 2 and 3 of the indole ring, altering its ion-mobility spectra. This contrasts with di-2-quinolinyl methanone’s planar structure, which lacks such steric effects .
  • Tetrazole Derivatives (): Di(1H-tetrazol-5-yl)methanone oxime decomposes at 288.7°C due to extensive H-bonding networks. While di-2-quinolinyl methanone’s thermal stability is unreported, its lack of polar H-bond donors may result in lower decomposition temperatures .

Physicochemical and Functional Comparisons

Compound Molecular Weight (g/mol) Key Features Yield (%) Thermal Stability Biological Activity
Di-2-quinolinyl methanone 284.31 Planar quinoline rings, π-π interactions 60 Not reported Not reported
Chloro-quinolinyl ethanone 487.38 Chloro substituents, hydrogen-bonded dimers ~65–89 Stable crystal packing Anticancer potential
Morpholino methanone (15da) 324.38 Cyclopropane, diastereoselectivity 53 Moderate Not reported
Tetrazole methanone oxime ~200 (est.) H-bond networks, high stability N/A 288.7°C (decomp.) Energetic materials
WIN-55,212-2 424.49 CB2 receptor selectivity, morpholino group N/A Stable in assays Cannabinoid receptor ligand
Key Observations:
  • Synthetic Efficiency: Di-2-quinolinyl methanone’s 60% yield surpasses many analogs (e.g., 14% for thiazole derivatives), highlighting optimized oxidative coupling .
  • Structural Flexibility: Unlike sterically hindered indole derivatives , di-2-quinolinyl methanone’s planar structure facilitates π-π stacking, advantageous for crystal engineering.
  • Biological Relevance: While quinoxaline carboxamides () show antidepressant activity via 5-HT3 antagonism , di-2-quinolinyl methanone’s bioactivity remains unexplored, suggesting a gap for future research.

Spectral and Analytical Comparisons

  • Di-2-quinolinyl methanone likely exhibits UV-Vis absorbance peaks typical of conjugated quinoline systems (e.g., ~250–300 nm). In contrast, indole-based methanones () lack specific IR/Raman peaks due to steric effects .
  • Mass Spectrometry: Cyclopentyl(1-indol-3-yl)methanone shows reduced ion-mobility dependence, whereas di-2-quinolinyl methanone’s ionizability may differ due to its extended conjugation .

Biological Activity

Methanone, di-2-quinolinyl-, a compound characterized by its two quinoline moieties linked to a central methanone group, has garnered attention in medicinal chemistry due to its diverse biological activities. The quinoline structure is known for its pharmacological significance, contributing to the compound's potential as an antimicrobial and anticancer agent. This article delves into the biological activity of Methanone, di-2-quinolinyl-, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Methanone, di-2-quinolinyl- is represented structurally as follows:

C17H12N2O\text{C}_{17}\text{H}_{12}\text{N}_2\text{O}

This compound features two quinoline rings (C9H7N) connected through a carbonyl (C=O) group. The unique arrangement of atoms in this compound enhances its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antibacterial and antifungal properties. Methanone, di-2-quinolinyl- has shown effectiveness against various microbial strains, making it a candidate for further development as an antimicrobial agent.

Microbial StrainActivity Observed
Staphylococcus aureusInhibition of growth
Escherichia coliModerate antibacterial activity
Candida albicansAntifungal effect

These findings suggest that Methanone, di-2-quinolinyl- could be utilized in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Properties

The anticancer potential of Methanone, di-2-quinolinyl- is attributed to its ability to interfere with cellular pathways involved in cancer progression. Studies have highlighted its efficacy in inhibiting cell proliferation in various cancer cell lines.

Case Study: Cell Line Testing
A study evaluated the effects of Methanone, di-2-quinolinyl- on human cancer cell lines, including cervical cancer (HeLa) and leukemia (K562). The results indicated:

Cell LineIC50 Value (µM)Mechanism of Action
HeLa15.4Induction of apoptosis via caspase activation
K56212.7Cell cycle arrest at G2/M phase

The compound's mechanism involves the inhibition of tyrosine kinases and disruption of DNA replication processes, contributing to its anticancer properties .

The biological effects of Methanone, di-2-quinolinyl- can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as tyrosine kinases, which are crucial for cell signaling pathways associated with growth and proliferation.
  • Cell Cycle Interference : It disrupts normal cell cycle progression, particularly affecting the G2/M phase, leading to increased apoptosis in cancer cells.
  • Oxidative Stress Induction : Methanone, di-2-quinolinyl- may induce oxidative stress by generating reactive oxygen species (ROS), further contributing to its cytotoxic effects on cancer cells .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of Methanone, di-2-quinolinyl-. Notably:

  • Synthesis Methods : Various synthetic routes have been explored to enhance yield and purity.
  • Bioactivity Screening : High-throughput screening methods have identified promising candidates for further pharmacological studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diaryl methanones like di-2-quinolinylmethanone?

  • Methodology : Friedel-Crafts acylation is commonly employed using aryl halides and quinoline derivatives with Lewis acid catalysts (e.g., AlCl₃). Alternative methods include solar photoacylation, which avoids harsh conditions and improves regioselectivity .
  • Key considerations : Monitor reaction time and temperature to prevent over-acylation. Use anhydrous conditions for Lewis acid-mediated reactions.

Q. Which spectroscopic techniques are essential for characterizing diaryl methanones?

  • Analytical workflow :

  • NMR : Assign aromatic proton signals (δ 7.0–8.5 ppm) and carbonyl carbon (δ ~190 ppm) to confirm substitution patterns.
  • IR : Validate ketone functionality (C=O stretch at ~1650–1700 cm⁻¹) .
  • Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of di-2-quinolinylmethanone derivatives?

  • Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to model ground-state dipole moments (µg) and excited-state dipole moments (µe). Compare with experimental solvatochromic data to assess solvent effects .
  • Case study : For (5-amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone, µe was 1.5× higher than µg due to charge redistribution upon excitation .

Q. How can researchers resolve contradictions in reported biological activity data for diaryl methanones?

  • Troubleshooting :

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times.
  • Structural analogs : Compare activity of di-2-quinolinylmethanone with ([1,1’-biphenyl]-2-yl)(phenyl)methanone, noting substituent effects on antimicrobial potency .
    • Validation : Use orthogonal assays (e.g., fluorescence-based ATP quantification vs. MTT) to confirm cytotoxicity .

Q. What strategies improve synthetic yields of quinoline-containing methanones?

  • Catalyst optimization : Replace AlCl₃ with FeCl₃ to reduce side reactions in Friedel-Crafts acylation.
  • Solvent selection : Use dichloroethane (DCE) over DMF to enhance electrophilic acylation efficiency .
  • Yield data : Solar-driven methods achieved ~75% yield for (1,4-dihydroxynaphthalen-2-yl)(4’-methoxyphenyl)methanone vs. 60% for traditional routes .

Specialized Methodological Challenges

Q. How to analyze photophysical properties of fluorescent methanone derivatives?

  • Protocol :

  • Measure fluorescence quantum yield (Φ) using an integrating sphere.
  • Assess aggregation-induced emission (AIE) by varying solvent polarity (e.g., THF/water mixtures) .
    • Example : Indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone derivatives showed Φ > 0.4 in aggregated states, making them viable for bioimaging .

Q. What crystallographic techniques validate methanone structures?

  • Procedure : Grow single crystals via slow evaporation (e.g., methanol/CH₂Cl₂). Perform X-ray diffraction (XRD) to resolve bond angles and torsion between quinoline and ketone groups .
  • Data interpretation : For (1,4-dihydroxynaphthalen-2-yl)(phenyl)methanone, XRD confirmed a dihedral angle of 45° between aromatic planes .

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